molecular formula C13H9F17O2 B128953 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Acetate CAS No. 150225-00-6

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Acetate

Cat. No. B128953
M. Wt: 520.18 g/mol
InChI Key: SMQMUBNEBGDJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl Acetate (HUFU) is a synthetic organic compound that has been used in a variety of scientific research applications. HUFU is a white, crystalline solid that is soluble in organic solvents. It is often used as a reagent, catalyst, or surfactant in various chemical reactions, and is also used as a surfactant in various biotechnological and biochemical applications. HUFU is a highly fluorinated compound, and its unique structure makes it a useful tool in various scientific research applications.

Scientific Research Applications

Surface Modification and Repellency

A significant application of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate is found in the field of surface modification for imparting water and oil repellency. In a study by Furukawa and Kotera (2003), a series of fluorinated polysiloxanes (FLSs) including this compound were synthesized to treat polyester fabrics, aiming to evaluate their water and oil repellency. The study found that fabrics treated with FLSs demonstrated moderate to good levels of water repellency but varied in oil repellency effectiveness. The unique structure of heptadecafluoroundecyl acetate was instrumental in achieving these repellent properties, showcasing the compound's utility in creating surfaces resistant to both water and oil. This has implications for developing advanced textiles and materials with enhanced durability and protective capabilities (Furukawa & Kotera, 2003).

Liquid Chromatography and Sensitivity Enhancement

Another critical application of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate is in enhancing the selectivity and sensitivity of analytical methods, such as liquid chromatography. Sakaguchi et al. (2015) developed a method involving precolumn derivatization with this compound for the selective and sensitive determination of 5-hydroxyindoles. This method capitalized on the fluorous interaction properties of the compound to improve the selectivity and sensitivity of the liquid chromatography analysis of biological samples, demonstrating its potential in biochemical and medical research for the detection of trace analytes in complex matrices (Sakaguchi et al., 2015).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMUBNEBGDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382073
Record name (Perfluorooctyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Acetate

CAS RN

150225-00-6
Record name (Perfluorooctyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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